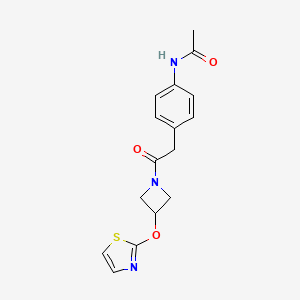

![molecular formula C10H9NO4S B2701161 4-[(Cyanomethanesulfonyl)methyl]benzoic acid CAS No. 851468-10-5](/img/structure/B2701161.png)

4-[(Cyanomethanesulfonyl)methyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

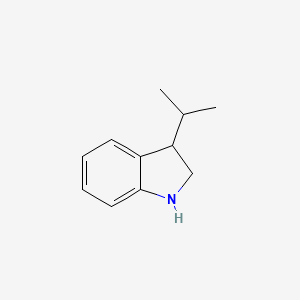

“4-[(Cyanomethanesulfonyl)methyl]benzoic acid” is a chemical compound with the molecular formula C10H9NO4S and a molecular weight of 239.25 g/mol . It is offered by various suppliers for research and development purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid core with a cyanomethanesulfonyl methyl group attached to the fourth carbon of the benzene ring . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación

Drug Discovery and Development

- EP1 Receptor Selective Antagonists : Research on analogs of 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid revealed their potential as functional PGE2 antagonists selective for the EP1 receptor subtype. These compounds demonstrated optimized antagonist activity and some exhibited in vivo effects, indicating their potential in drug discovery and development processes (Naganawa et al., 2006).

Organic Synthesis

- Electrooxidation for Drug Synthesis : A method for preparing 4-(Di-n-propylsulfamyl)benzoic acid, a significant pharmaceutical compound, via electrochemical means was described. This process converts the methyl group of 4-(Di-n-propylsulfamyl)toluene to carboxylate under mild conditions, avoiding the use of corrosive reagents and enhancing safety and environmental compatibility (Michman & Weiss, 1990).

Catalysis and Material Science

- Ionic Liquids for Biodiesel Production : A study on ionic liquids (ILs) synthesized from 1,4-sultone and benzimidazolium-based ILs with 4-(Cyanomethyl)benzoic acid as an acceptor group highlighted their use in biodiesel production from waste cooking oil. These ILs displayed excellent catalytic efficiency, contributing to higher biodiesel yields and indicating their potential in renewable energy applications (Ullah et al., 2017).

Novel Synthesis Methods

- Synthesis of Heterocyclic Compounds : Research into the synthesis of heterocyclic azlactone derivatives and imidazolinone derivatives from p-methyl benzoic acid for antimicrobial activity demonstrated the versatility of these compounds in creating novel organic molecules with potential biological activities (Mistry & Desai, 2005).

Antioxidant Activity

- Antioxidant Compounds : The preparation of (1,4-phenylene)bis(arylmethanesulfonylpyrroles and pyrazoles) and their evaluation for antioxidant activity shed light on the potential of sulfonamide derivatives as antioxidants. Compounds with methoxy substituents on aromatic rings, in particular, showed greater antioxidant activity, underscoring the importance of structural features in determining biological activity (Lavanya, Padmavathi, & Padmaja, 2014).

Propiedades

IUPAC Name |

4-(cyanomethylsulfonylmethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c11-5-6-16(14,15)7-8-1-3-9(4-2-8)10(12)13/h1-4H,6-7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGKMKJXCJYKNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)CC#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

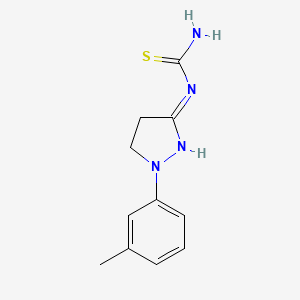

![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2701089.png)

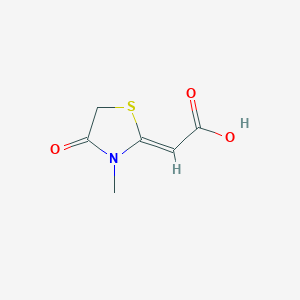

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2701091.png)

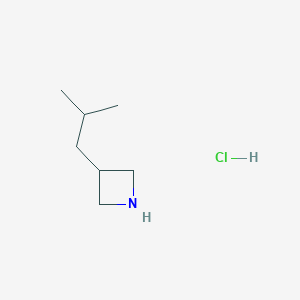

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2701092.png)

![1-[(1-Methyltriazole-4-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2701093.png)

![[2-(1-Ethyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2701095.png)

![2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2701096.png)

![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B2701097.png)

![4-cyano-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2701099.png)